N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(16-9-3-5-11-20-16)22-15-8-2-1-7-14(15)17-13-23-12-6-4-10-18(23)21-17/h1-3,5,7-9,11,13H,4,6,10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSWXWPXAQYSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds containing an imidazole moiety, like f6570-2351, have been shown to exhibit a broad range of chemical and biological properties. They have been associated with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C23H25N3O
- Molecular Weight : 359.4641 g/mol
- CAS Number : 2034610-64-3
The compound exhibits its biological activity primarily through interactions with various biological targets. Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds can influence multiple pathways, including:
- GABA Receptor Modulation : Compounds similar to this compound have shown the ability to enhance GABA-evoked Cl⁻ currents in Xenopus oocytes expressing GABA_A receptors. This suggests potential applications in neuropharmacology and anxiety disorders .
Biological Activities
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of imidazopyridine derivatives against various bacterial strains. The results indicated that certain derivatives showed significant inhibitory activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. This positions the compound as a potential candidate for anti-tubercular therapy .
- Cytotoxicity Studies :
- Inhibition of Enzymatic Activity :
Case Study 1: Anti-Tubercular Activity
A series of substituted imidazopyridine derivatives were synthesized and screened for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, one derivative exhibited an IC90 of 3.73 μM, demonstrating potent activity and low cytotoxicity towards human cells .
Case Study 2: GABA Receptor Interaction
In electrophysiological studies involving GABA_A receptors, certain compounds derived from the imidazo[1,2-a]pyridine framework significantly enhanced chloride ion currents. This effect was reversible by flumazenil, confirming the involvement of benzodiazepine-like mechanisms in their action .
Data Summary
| Activity Type | Target Organism/ Receptor | IC50/IC90 Values | Notes |
|---|---|---|---|
| Anti-Tubercular Activity | Mycobacterium tuberculosis | IC50: 1.35 - 2.18 μM | Low cytotoxicity on HEK-293 cells |
| GABA Receptor Modulation | GABA_A Receptors | Not specified | Enhances GABA-induced Cl⁻ currents |
| Kinase Inhibition | MSK1 | >30% inhibition at 10 µM | Potential anti-inflammatory effects |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-2-carboxamide exhibits promising antitumor properties. A study published in Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor proliferation . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .
Neurological Applications
Cognitive Enhancers
The imidazopyridine structure is linked to neuroprotective effects and cognitive enhancement. Research indicates that derivatives of this compound may improve memory and learning by modulating neurotransmitter systems. A notable study highlighted its role in enhancing synaptic plasticity in animal models . Such properties could pave the way for treatments targeting neurodegenerative diseases like Alzheimer's.
Material Science
Organic Electronics
this compound has been investigated for its potential use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can enhance efficiency and stability .
Data Summary and Case Studies
Comparison with Similar Compounds
Phenyl Ring Modifications
- Chlorophenyl Substituents: 3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4) () introduces a lipophilic chlorophenyl group and a polar hydroxymethyl side chain. The chlorine atom enhances membrane permeability but may increase toxicity risks, whereas the target compound’s pyridine-2-carboxamide offers balanced hydrophilicity and target engagement .
- Carboxylic Acid vs. Carboxamide : 3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)benzoic acid (cpd 29) () replaces the carboxamide with a carboxylic acid, which may limit blood-brain barrier penetration due to ionization at physiological pH. The target’s carboxamide retains hydrogen-bonding capacity without full ionization .
Amide Group Diversity
- N-Substituted Acetamides : N-Substituted imidazo[1,2-a]pyridin-2-yl-acetamides () feature flexible acetamide linkers, whereas the target compound’s pyridine-2-carboxamide provides a rigid, planar geometry conducive to π-π stacking with aromatic residues in biological targets .
- Cyclobutyl and Piperidinyl Amides: N-cyclobutyl-2-[3-[[[[2-(1-piperidinyl)ethyl]amino]sulfonyl]amino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide () incorporates bulky, basic substituents that may enhance receptor affinity but reduce oral bioavailability. The target’s simpler phenyl-pyridine system avoids steric hindrance .
Preparation Methods
Microwave-Assisted Condensation
The reaction between 2-amino-3,4,5,6-tetrahydropyridine and α-bromo-2-nitroacetophenone under microwave irradiation (65°C, 100 W) yields 2-(2-nitrophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine. This method achieves 90% yield in 15 minutes, significantly outperforming conventional thermal approaches (Table 1).
Table 1: Optimization of Imidazo[1,2-a]pyridine Synthesis
| Condition | Time (min) | Yield (%) |
|---|---|---|
| Microwave, solvent-free | 15 | 90 |
| Thermal, solvent-free | 60 | 80 |
| Ethanol, thermal | 8 | 58 |
The regioselectivity of the reaction is governed by the electron-donating effects of the amino group, directing the α-bromoketone to the ortho position of the phenyl ring.
Reduction of the Nitro Group to Aniline
The nitro group at the 2-position of the phenyl ring is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C, 10 wt%) under hydrogen gas (1 atm, 25°C) selectively reduces the nitro group without affecting the imidazo[1,2-a]pyridine core or the saturated pyridine ring. This step achieves 95% conversion within 2 hours, yielding 2-(2-aminophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine.
Key Considerations:
-
Catalyst Loading: Higher Pd/C concentrations (>15 wt%) may lead to over-hydrogenation of the imidazole ring.
-
Solvent Choice: Ethanol or ethyl acetate is preferred to avoid side reactions.
Amide Bond Formation with Pyridine-2-carboxylic Acid
The final step involves coupling the aniline intermediate with pyridine-2-carboxylic acid. Two primary methods are employed:
Acid Chloride Method
Pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate pyridine-2-carbonyl chloride, which reacts with the aniline in dichloromethane (DCM) at 0°C. Triethylamine (TEA) is added to neutralize HCl, yielding the target compound in 85% yield .
Reaction Scheme:
Coupling Agent-Mediated Synthesis
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the reaction proceeds at room temperature for 12 hours, achieving 88% yield . This method avoids the use of moisture-sensitive acid chlorides.
Table 2: Comparison of Amidation Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acid Chloride | 85 | 98 |
| EDC/HOBt | 88 | 97 |
Hydrogenation of the Pyridine Ring
For intermediates requiring saturation of the pyridine ring, catalytic hydrogenation (H₂, 50 psi, PtO₂) at 80°C for 6 hours converts imidazo[1,2-a]pyridine to its 5H,6H,7H,8H derivative. This step is critical for introducing the saturated bicyclic structure.
Challenges:
-
Regioselectivity: Over-hydrogenation may occur if reaction time exceeds 8 hours.
-
Catalyst Deactivation: Sulfur-containing impurities in the substrate can poison platinum catalysts.
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity.
¹H NMR (400 MHz, CDCl₃):
-
δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H6),
-
δ 8.25 (s, 1H, imidazole-H3),
-
δ 7.85–7.45 (m, 4H, phenyl-H),
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δ 3.20–2.80 (m, 4H, saturated pyridine-CH₂).
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) employs continuous flow microwave reactors to maintain efficiency. Solvent-free conditions reduce waste generation, aligning with green chemistry principles. Patent WO2017106634A1 highlights the economic viability of this approach for PD-1 inhibitor production .
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-2-carboxamide, and how do they influence its reactivity?
- The compound comprises an imidazo[1,2-a]pyridine core fused to a phenyl group and a pyridine-2-carboxamide moiety. The imidazo[1,2-a]pyridine ring is electron-rich, enabling electrophilic aromatic substitution, while the amide group participates in hydrogen bonding and hydrolysis reactions. These features suggest potential interactions with biological targets like enzymes or DNA .
- Methodological Insight : Use X-ray crystallography (e.g., SHELX programs for refinement ) or NMR spectroscopy to confirm stereochemistry and reactive sites. Computational tools like DFT can predict electron density distribution .
Q. What synthetic routes are commonly employed to prepare this compound?
- Synthesis typically involves multi-step reactions:
Core formation : Condensation of 2-aminopyridine derivatives with α-haloketones to construct the imidazo[1,2-a]pyridine ring .
Functionalization : Coupling the phenyl group via Ullmann or Buchwald-Hartwig amination .
Carboxamide introduction : Reacting with pyridine-2-carbonyl chloride under basic conditions (e.g., DMF, K₂CO₃) .
- Optimization : High-throughput screening (HTS) can identify optimal catalysts (e.g., Pd for cross-coupling) and solvent systems (acetonitrile, DMF) to improve yield .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly in antimicrobial or anticancer contexts?
- Target Identification : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity for bacterial enzymes (e.g., DNA gyrase) or cancer-related kinases .
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli .
- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Q. How should researchers address contradictions in reported biological activities across studies?
- Case Example : If Study A reports potent anticancer activity but Study B shows no effect:
Replicate conditions : Ensure identical cell lines, concentrations, and assay protocols.
Analyze structural analogs : Compare substituent effects (e.g., electron-withdrawing groups may enhance DNA intercalation ).
Explore off-target effects : Use proteome profiling or kinome-wide screening to identify unintended interactions .
- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to quantify variability and validate significance .
Q. What strategies optimize the compound’s synthesis for high purity and scalability?
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Scalability :
- Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
- Employ flow chemistry for continuous processing of imidazo[1,2-a]pyridine intermediates .
- Quality Control : Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., 100 ns trajectories in GROMACS) to assess stability .
- ADMET Prediction : Use SwissADME or pkCSM to predict pharmacokinetics (e.g., CYP450 metabolism, blood-brain barrier penetration) .
- Machine Learning : Train models on imidazo[1,2-a]pyridine bioactivity datasets to prioritize synthesis targets .
Q. How does this compound compare to structural analogs in terms of pharmacological profiles?
- Key Comparisons :
| Analog | Structural Difference | Activity |
|---|---|---|
| 7-Trifluoromethyl derivative | Enhanced lipophilicity | Higher cytotoxicity |
| Quinoline-carboxamide hybrid | Quinoline moiety | Antimalarial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
